molecular formula C11H18ClN3 B13627446 4-Chloro-1-(3,5-dimethylcyclohexyl)-1h-pyrazol-3-amine

4-Chloro-1-(3,5-dimethylcyclohexyl)-1h-pyrazol-3-amine

Cat. No.: B13627446
M. Wt: 227.73 g/mol
InChI Key: VJISSSVGBFFZFE-UHFFFAOYSA-N
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Description

4-Chloro-1-(3,5-dimethylcyclohexyl)-1H-pyrazol-3-amine is an organic compound that consists of a pyrazole ring substituted with a chloro group and a dimethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3,5-dimethylcyclohexyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-dimethylcyclohexanone with hydrazine to form the corresponding hydrazone, followed by cyclization with chloroacetyl chloride to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3,5-dimethylcyclohexyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-Chloro-1-(3,5-dimethylcyclohexyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3,5-dimethylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: Shares a similar chloro and dimethyl substitution pattern but differs in the core structure.

    3,5-Dimethylpyrazole: Similar pyrazole core but lacks the chloro and cyclohexyl substitutions.

Uniqueness

4-Chloro-1-(3,5-dimethylcyclohexyl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

4-chloro-1-(3,5-dimethylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C11H18ClN3/c1-7-3-8(2)5-9(4-7)15-6-10(12)11(13)14-15/h6-9H,3-5H2,1-2H3,(H2,13,14)

InChI Key

VJISSSVGBFFZFE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)N2C=C(C(=N2)N)Cl)C

Origin of Product

United States

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